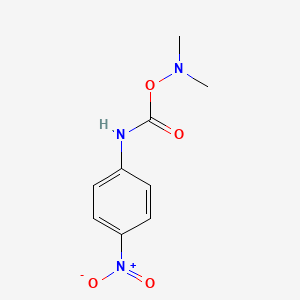

dimethylamino N-(4-nitrophenyl)carbamate

Description

Significance of Carbamate (B1207046) Scaffolds in Modern Organic Synthesis and Design

The carbamate functional group, characterized by a carbonyl group flanked by an oxygen and a nitrogen atom, is a cornerstone in modern organic synthesis and medicinal chemistry. mit.eduresearchgate.net Carbamates are structurally related to both esters and amides, granting them a unique combination of stability and reactivity. researchgate.net This versatility has led to their widespread use in a variety of applications.

In organic synthesis, carbamates are frequently employed as protecting groups for amines. chem-station.com The electronic nature of the carbamate modifies the reactivity of the amine nitrogen, making it less nucleophilic and basic, thus preventing it from participating in unwanted side reactions during a multi-step synthesis. chem-station.com The stability of the carbamate can be tuned by the choice of substituents, allowing for selective removal under specific conditions (e.g., acidic, basic, or hydrogenolysis), a concept crucial for orthogonal protection strategies in the synthesis of complex molecules like peptides and pharmaceuticals. chem-station.com

Distinctive Roles of Nitrophenyl and Dimethylamino Moieties in Carbamate Chemistry

The specific properties and reactivity of dimethylamino N-(4-nitrophenyl)carbamate are largely dictated by the electronic interplay between the 4-nitrophenyl and dimethylamino groups, which are situated at opposite ends of the carbamate linkage.

The 4-nitrophenyl group is strongly electron-withdrawing due to the nitro group's powerful -I (inductive) and -R (resonance) effects. When attached to the carbamate's oxygen atom, it significantly influences the reactivity of the carbonyl carbon. The withdrawal of electron density makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. This is a well-documented effect in carbamates and carbonates bearing a p-nitrophenyl group, which are often used as activated reagents in synthesis. emerginginvestigators.orgbeilstein-journals.org The p-nitrophenoxide ion is an excellent leaving group, facilitating reactions such as transesterification and aminolysis to form other carbamates or ureas. emerginginvestigators.org In the context of this compound, this enhanced electrophilicity of the carbonyl group is a key feature.

The combination of a strong electron-withdrawing group on the oxygen and a strong electron-donating group on the nitrogen creates a "push-pull" electronic environment across the carbamate linkage. This electronic polarization can be expected to influence the molecule's spectroscopic properties, dipole moment, and its interactions with other molecules.

Overview of Current Academic Research Trajectories in Related Carbamate Derivatives

Current academic research in carbamate chemistry is vibrant and multifaceted, with several key trajectories that are relevant to derivatives structurally similar to this compound.

A significant area of focus is the development of novel catalytic methods for carbamate synthesis . researchgate.netmdpi.com Traditional methods for forming the carbamate bond often rely on hazardous reagents like phosgene (B1210022) or isocyanates. nih.gov Modern research is geared towards greener and more efficient alternatives. This includes the use of transition metal catalysts, such as palladium and nickel, to facilitate the coupling of amines with various carbonyl sources, including carbon dioxide, to form carbamates. mdpi.com The development of catalytic systems for the synthesis of N-aryl carbamates, in particular, has seen significant advances, allowing for the construction of these motifs with a broad range of functional groups. mit.eduresearchgate.net

Another major research thrust is the application of carbamate derivatives in medicinal chemistry and drug design . nih.gov Scientists are actively exploring carbamates as key structural components in new therapeutic agents. For instance, N-aryl carbamates are being investigated for their potential as antifungal agents. nih.govwikipedia.org Research in this area often involves the synthesis of libraries of carbamate derivatives with diverse substituents to establish structure-activity relationships (SAR) and optimize their biological activity. The goal is to develop new drugs with improved efficacy, selectivity, and pharmacokinetic properties.

Furthermore, there is ongoing interest in the use of carbamates as functional moieties in materials science . For example, the carbamate linkage is the defining feature of polyurethanes, a highly versatile class of polymers. Research in this area includes the synthesis of novel monomers containing carbamate groups to create polymers with tailored properties, such as improved thermal stability, biodegradability, or specific recognition capabilities for sensing applications.

Structure

2D Structure

3D Structure

Properties

CAS No. |

20915-03-1 |

|---|---|

Molecular Formula |

C9H11N3O4 |

Molecular Weight |

225.20 g/mol |

IUPAC Name |

dimethylamino N-(4-nitrophenyl)carbamate |

InChI |

InChI=1S/C9H11N3O4/c1-11(2)16-9(13)10-7-3-5-8(6-4-7)12(14)15/h3-6H,1-2H3,(H,10,13) |

InChI Key |

ITOBCMDEQFCKCQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)OC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Dimethylamino N 4 Nitrophenyl Carbamate and Analogs

Direct Carbamate (B1207046) Bond Formation Strategies

Direct strategies for forming the urea bond in N,N-dimethyl-N'-(4-nitrophenyl)urea involve the sequential reaction of a carbonyl-donating reagent with two distinct amines: dimethylamine and 4-nitroaniline. The order of addition and the nature of the carbonyl source are critical for maximizing the yield of the desired unsymmetrical product while minimizing the formation of symmetrical urea byproducts.

Utilizing Carbonyl-Inserting Reagents for Carbamate Esterification

Carbonyl-inserting reagents are compounds that can introduce a C=O group between two nucleophiles. These reagents are highly effective for the synthesis of ureas, carbamates, and carbonates. Their reactivity allows for a stepwise approach to building unsymmetrical molecules.

1,1'-Carbonyldiimidazole (CDI) is a solid, easy-to-handle alternative to gaseous phosgene (B1210022). It facilitates the synthesis of unsymmetrical ureas through a two-step, one-pot procedure. The first amine reacts with CDI to form a stable, yet reactive, carbamoyl-imidazole intermediate. This intermediate is then treated with the second amine to yield the final urea product, releasing imidazole as a byproduct.

The general mechanism involves the initial attack of the more nucleophilic amine on the carbonyl carbon of CDI, displacing one imidazole group to form an aminocarbonylimidazole. Subsequent nucleophilic attack by the second amine on this intermediate displaces the second imidazole group, forming the urea. To synthesize N,N-dimethyl-N'-(4-nitrophenyl)urea, dimethylamine would typically be reacted with CDI first, followed by the addition of the less nucleophilic 4-nitroaniline. The use of a catalyst, such as zinc, can promote the reaction. researchgate.netresearchgate.netresearchgate.net

Table 1: Synthesis of Unsymmetrical Ureas using Carbonyldiimidazole (CDI)

| Amine 1 | Amine 2 | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Methoxyphenethylamine | 3-Methoxyphenethylamine | CDI, Water, 0°C to RT, 4h | 67 | biointerfaceresearch.com |

| Benzylamine | Piperidine | CDI, Zn, THF, RT | 92 | researchgate.net |

| Aniline | Morpholine | CDI, Zn, THF, RT | 89 | researchgate.net |

Triphosgene, or bis(trichloromethyl) carbonate, serves as a solid, safer surrogate for phosgene gas. nih.gov In solution, it equilibrates to form phosgene, which is the active carbonylating agent. The synthesis of unsymmetrical ureas using triphosgene can be achieved by sequential addition of the two different amines. nih.govacs.org

This method typically involves reacting the first amine (e.g., 4-nitroaniline) with triphosgene in the presence of a base like triethylamine. This reaction can form an isocyanate intermediate (4-nitrophenyl isocyanate) in situ. The subsequent addition of the second amine (dimethylamine) to this intermediate yields the target unsymmetrical urea. nih.govacs.org Alternatively, a secondary amine can react with triphosgene to form a carbamoyl chloride, which then reacts with a primary amine to form the urea. acs.org Careful control of stoichiometry and reaction temperature is crucial to prevent the formation of symmetrical ureas. acs.org

Table 2: Synthesis of Unsymmetrical Ureas via Triphosgene

| Amine 1 | Amine 2 | Base | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aryl Hydrazine | Propargyl Amine | Triethylamine | Not Specified | Sequential Addition | Not Specified | nih.gov |

| Substituted Piperazine | Various Arylamines | Triethylamine | Not Specified | Sequential Addition | Not Specified | nih.gov |

Methyl carbonate derivatives, such as dimethyl carbonate (DMC), are primarily used as methylating or methoxycarbonylating agents. While effective for synthesizing methyl carbamates from amines, they are not commonly employed for the direct synthesis of unsymmetrical N,N-dialkyl-N'-aryl ureas. The reaction of an amine with DMC typically leads to N-methylation or the formation of a methyl carbamate. Converting this carbamate to a urea would require a subsequent, often high-temperature, reaction with another amine, which can lead to mixtures of products. Therefore, this is not a preferred direct route for the synthesis of N,N-dimethyl-N'-(4-nitrophenyl)urea.

Reactions Involving 4-Nitrophenyl Chloroformate

4-Nitrophenyl chloroformate is a versatile reagent used to activate alcohols and amines. researchgate.net For the synthesis of unsymmetrical ureas, it provides a reliable two-step approach. First, an amine is reacted with 4-nitrophenyl chloroformate to form a stable 4-nitrophenyl carbamate intermediate. researchgate.netbioorganic-chemistry.comgoogle.com This activated carbamate can then be isolated and subsequently reacted with a second, different amine to produce the desired unsymmetrical urea, releasing 4-nitrophenol (B140041) as a byproduct. researchgate.net

For the target molecule, one could react benzylamine with 4-nitrophenyl chloroformate to produce 4-nitrophenyl-N-benzylcarbamate. bioorganic-chemistry.com This stable intermediate can then react with various amines. While not a direct synthesis of the title compound, this illustrates the principle of using a 4-nitrophenyl carbamate intermediate to construct the urea linkage. A more direct approach would involve reacting dimethylamine with 4-nitrophenyl chloroformate to form 4-nitrophenyl dimethylcarbamate, which would then be reacted with 4-nitroaniline.

Table 3: Synthesis of N-Benzyl Ureas from 4-Nitrophenyl-N-benzylcarbamate

| Amine | Solvent | Base | Yield (%) | Reference |

|---|---|---|---|---|

| Benzylamine | Dichloromethane | Triethylamine | 92 | bioorganic-chemistry.com |

| Aniline | Dichloromethane | Triethylamine | 88 | bioorganic-chemistry.com |

| Cyclohexylamine | Dichloromethane | Triethylamine | 95 | bioorganic-chemistry.com |

Application of Bis(4-nitrophenyl)carbonate in Carbamate Synthesis

Bis(4-nitrophenyl)carbonate (BNPC) is another effective reagent for the synthesis of ureas and carbamates. Its reactivity is based on the excellent leaving group ability of the 4-nitrophenoxide ion. The synthesis of unsymmetrical ureas can be achieved by a stepwise, directional addition of two different amines. nih.govnih.gov

In the first step, BNPC is reacted with one equivalent of the first amine (e.g., dimethylamine) at room temperature. This reaction results in the formation of an intermediate, 4-nitrophenyl dimethylcarbamate, with the displacement of one molecule of 4-nitrophenol. In the second step, the second amine (4-nitroaniline) is added. This mixture is typically heated to facilitate the displacement of the remaining 4-nitrophenoxide group, yielding the final unsymmetrical urea, N,N-dimethyl-N'-(4-nitrophenyl)urea. nih.govnih.gov This sequential approach allows for controlled construction of the desired product.

Table 4: Synthesis of Bis-ureas using Bis(o-nitrophenyl)carbonate and Diamines

| Diamine | Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1,2-Diaminoethane | Toluene, Reflux, 1h | 86 | nih.gov |

| 1,3-Diaminopropane | Toluene, Reflux, 1h | 92 | nih.gov |

| 1,6-Diaminohexane | Toluene, Reflux, 1h | 95 | nih.gov |

Indirect Synthetic Pathways and Precursor Modifications

Indirect pathways often involve the activation of one of the precursor molecules to facilitate the formation of the carbamate bond. These multi-step approaches allow for greater control over the reaction and can be adapted for a wide range of analogs.

The use of carbamoyl chlorides, while effective, is often approached with caution due to the requirement for toxic reagents like phosgene in their preparation nih.gov. These intermediates are highly reactive, susceptible to hydrolysis, and generally not suitable for long-term storage nih.gov. However, the principle is demonstrated in the synthesis of related carbamates where an amine is reacted with a chloroformate. For instance, 4-nitrophenyl N-phenylcarbamate can be synthesized by adding aniline to a solution of 4-nitrophenyl chloroformate and pyridine in methylene chloride nih.gov. This reaction proceeds by nucleophilic attack of the amine on the chloroformate, with a base like pyridine serving to neutralize the HCl byproduct nih.gov.

A common and versatile method for synthesizing N-(4-nitrophenyl)carbamate analogs involves the reaction of a substituted phenol (B47542) with an activated 4-nitrophenyl precursor. This approach leverages the electron-withdrawing nature of the nitro group, which makes the 4-nitrophenoxide a good leaving group.

Two primary activating agents for the 4-nitrophenol moiety are 4-nitrophenyl chloroformate and bis(4-nitrophenyl)carbonate nih.govgoogle.com. In a typical synthesis of a carbamate analog, a dimethylamino-substituted phenol, such as 3-(1-(Dimethylamino)ethyl) phenol, is dissolved in a solvent like dichloromethane and reacted with either 4-nitrophenyl chloroformate in the presence of a base like triethylamine or directly with bis(4-nitrophenyl)carbonate google.com. The reaction with 4-nitrophenyl chloroformate often requires cooling to low temperatures to achieve high yields google.com. The reaction with bis(4-nitrophenyl)carbonate can proceed at ambient temperature and is a key step in the synthesis of compounds like Rivastigmine google.com.

The general scheme involves the activation of the phenolic hydroxyl group by the base, followed by nucleophilic attack on the carbonyl carbon of the 4-nitrophenyl reagent, leading to the formation of the desired carbamate and the release of 4-nitrophenol or its corresponding salt.

The 4-nitrophenyl carbamate functionality serves as an effective base-labile protecting group for amines in organic synthesis emerginginvestigators.org. This application is a significant driver for the synthesis of these compounds. These protecting groups are advantageous because they are stable in aqueous and acidic conditions but can be readily cleaved under mild basic conditions emerginginvestigators.org.

The synthesis involves acylating an amine with 4-nitrophenyl chloroformate emerginginvestigators.org. The resulting carbamate protects the amine from participating in subsequent reactions. When deprotection is required, treatment with a mild base hydrolyzes the carbamate linkage, releasing the free amine, carbon dioxide, and 4-nitrophenoxide emerginginvestigators.org. The release of the intensely yellow 4-nitrophenolate (B89219) anion (with an optical readout at 413 nm) allows the deprotection process to be monitored spectrophotometrically emerginginvestigators.org. This strategy provides an orthogonal approach to commonly used acid-labile protecting groups, expanding the tools available for complex multi-step syntheses emerginginvestigators.org.

Optimization of Reaction Conditions and Synthetic Efficiency

The efficiency and yield of carbamate synthesis are highly dependent on the optimization of various reaction parameters, including the choice of solvent, the catalytic system employed, temperature, and the stoichiometry of the reactants.

The choice of solvent can significantly impact the reaction outcome. Dichloromethane is a frequently used solvent for these reactions, providing good solubility for the reactants and facilitating high yields, particularly at low temperatures google.com. Other solvents such as chloroform, ethyl acetate, and acetonitrile have also been investigated, with varying degrees of success google.com.

Base catalysis is crucial for these transformations, typically involving tertiary amines like triethylamine or pyridine nih.govgoogle.com. The base serves to deprotonate the phenolic precursor, increasing its nucleophilicity, and to scavenge the acidic byproduct (e.g., HCl) generated when using chloroformate reagents nih.govgoogle.com. In some cases, 4-dimethylaminopyridine (DMAP) is used to catalyze the reaction between activated carbonates and amines nih.gov. The rate of carbamate formation from amines and carbon dioxide is also known to be influenced by pH, with hydroxide ions catalyzing the reaction through proton abstraction in the rate-determining step researchgate.net.

| Solvent | Reaction Temperature (°C) | Yield (%) | Purity (HPLC, %) | Reference |

|---|---|---|---|---|

| Dichloromethane (CH2Cl2) | -78 | 93 | Not Specified | google.com |

| Dichloromethane (CH2Cl2) | -20 | 68 | 94.4 | google.com |

| Dichloromethane (CH2Cl2) | 0-5 | 39 | 93.7 | google.com |

| Chloroform (CHCl3) | -20 | 66 | 94.0 | google.com |

| Ethyl Acetate (EtOAc) | -20 | 55 | 97.2 | google.com |

| Acetonitrile (CH3CN) | -20 | 69 | 95.5 | google.com |

| Tetrahydrofuran (THF) | -20 | google.com |

Temperature is a critical parameter for controlling reaction rate and selectivity. For the synthesis of aminoalkylphenyl carbamate analogs using 4-nitrophenyl chloroformate, very low temperatures are necessary to achieve high yields google.com. For example, reacting 3-(1-(Dimethylamino)ethyl) phenol with 4-nitrophenyl chloroformate at -78°C resulted in a 93% yield, whereas the same reaction conducted at 0-5°C produced a yield of only 39% google.com. This strong temperature dependence suggests that side reactions become significant at higher temperatures. In contrast, reactions utilizing bis(4-nitrophenyl)carbonate can often be performed effectively at ambient temperatures google.com.

Stoichiometric control is also essential for maximizing product formation and minimizing impurities. In some instances, if monitoring indicates the presence of unreacted starting material, a second addition of the activating reagent (e.g., 4-nitrophenyl chloroformate) may be required to drive the reaction to completion google.com. The molar ratios of the phenol precursor, the activating agent, and the base must be carefully balanced to ensure efficient conversion.

| Reactant | Activating Agent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 3-(1-(Dimethylamino)ethyl) phenol | 4-nitrophenyl chloroformate | -78 | 93 | google.com |

| 3-(1-(Dimethylamino)ethyl) phenol | 4-nitrophenyl chloroformate | -20 | 68 | google.com |

| 3-(1-(Dimethylamino)ethyl) phenol | 4-nitrophenyl chloroformate | 0-5 | 39 | google.com |

Purification Techniques and Yield Enhancement Strategies

The isolation and purification of dimethylamino N-(4-nitrophenyl)carbamate and its analogs are critical steps that significantly influence the final yield and purity of the product. The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the physical properties of the target carbamate. Effective purification is paramount for enhancing the isolated yield by minimizing product loss.

Common impurities in the synthesis of N-substituted 4-nitrophenyl carbamates include unreacted starting materials (such as the parent amine and 4-nitrophenyl chloroformate), the byproduct 4-nitrophenol, and any catalysts or bases used in the reaction, like triethylamine or pyridine. Strategies for purification and yield enhancement focus on the efficient removal of these substances while maximizing the recovery of the desired product.

Purification Techniques

Chromatography

Flash column chromatography over silica gel is a widely employed and effective technique for the purification of 4-nitrophenyl carbamates. emerginginvestigators.org This method separates compounds based on their polarity.

Stationary Phase : Silica gel is the most common stationary phase.

Mobile Phase : A gradient solvent system, typically starting with a non-polar solvent and gradually increasing the polarity, is used to elute the compounds from the column. A common system is a gradient of ethyl acetate in hexanes. emerginginvestigators.org The reaction progress and separation efficiency are often monitored by Thin-Layer Chromatography (TLC) to determine the optimal solvent composition. emerginginvestigators.orgnih.gov

For instance, the purification of analogous 4-nitrophenyl carbamates using silica gel flash chromatography has been reported to yield pure products as off-white crystals with high yields, ranging from 72% to 94%. emerginginvestigators.org

Interactive Data Table: Chromatographic Purification of Carbamate Analogs

The following table summarizes typical conditions and outcomes for the purification of carbamate analogs using column chromatography.

| Compound | Stationary Phase | Mobile Phase (Eluent) | Achieved Yield | Reference |

|---|---|---|---|---|

| 4-Nitrophenyl benzylcarbonate | Silica Gel | 0-30% Ethyl Acetate in Hexanes | 94% | emerginginvestigators.org |

| 4-Nitrophenyl benzylcarbamate | Silica Gel | 0-30% Ethyl Acetate in Hexanes | 72% | emerginginvestigators.org |

| Phenyl (3-(3,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-4-yl)carbamate | Silica Gel | Hexane:Ethyl Acetate (2:3) | 81% | niscpr.res.in |

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is another powerful technique for purifying carbamates, particularly for achieving very high purity on a smaller scale. In RP-HPLC, the stationary phase is non-polar, and a polar mobile phase is used.

Extraction

Liquid-liquid extraction is a fundamental work-up and purification strategy, especially for removing water-soluble impurities, unreacted reagents, and byproducts.

Aqueous Washes : The crude reaction mixture, typically dissolved in an organic solvent like ethyl acetate or dichloromethane, can be washed with water to remove soluble salts. google.com

Acid-Base Extraction : This is a particularly useful method for separating the desired carbamate from basic or acidic impurities.

Washing with a dilute acidic solution (e.g., 2 M HCl) can remove basic impurities like unreacted amines or triethylamine. google.com

Washing with a basic aqueous solution can be used to remove the acidic byproduct 4-nitrophenol. researchgate.net

Solvent Extraction : After initial work-up, the crude product can be extracted with a suitable solvent, such as ethyl acetate, to separate it from insoluble materials. The combined organic layers are then typically dried over an anhydrous salt like sodium sulfate before the solvent is removed under vacuum. nih.gov

Recrystallization and Precipitation

Recrystallization is often used as a final purification step to obtain highly pure crystalline products. The choice of solvent is crucial; the desired compound should be sparingly soluble at low temperatures and highly soluble at high temperatures. The process of growing crystals by the slow evaporation of a solvent mixture, such as chloroform-methanol, has been successfully used for N-(4-nitrophenyl)carbamate analogs. nih.gov

Precipitation can also be an effective technique. For example, if a tertiary amine base like triethylamine is used in the synthesis, it can be removed from the reaction mixture by adding hydrogen chloride to precipitate it as triethylamine hydrochloride, which can then be filtered off. nih.gov

Yield Enhancement Strategies

Enhancing the final isolated yield is intrinsically linked to the efficiency of the synthetic and purification steps.

Reaction Monitoring : Closely monitoring the reaction's progress using techniques like TLC allows for the reaction to be stopped at the point of maximum product formation, preventing the formation of degradation products or side products from over-reaction. emerginginvestigators.org

Efficient Work-up : A well-designed work-up procedure is critical for minimizing product loss. This includes choosing appropriate extraction solvents and minimizing the number of transfer steps. The removal of byproducts like 4-nitrophenol is essential, as its presence can complicate further purification. researchgate.net

Optimization of Purification : Selecting the right purification technique is key. While chromatography can provide high purity, it can also lead to product loss on the column. For large-scale synthesis, optimizing extraction and recrystallization procedures is often preferred to maximize yield.

Drying and Handling : Ensuring the final product is thoroughly dried, often under vacuum, is important for obtaining an accurate yield and ensuring stability. emerginginvestigators.orggoogle.comnih.gov The use of anhydrous conditions during the reaction and work-up can also prevent hydrolysis of the carbamate, thereby preserving the yield. nih.gov

By combining these purification techniques and yield enhancement strategies, it is possible to obtain this compound and its analogs with high purity and in good to excellent yields.

Mechanistic Investigations of Chemical Reactivity and Transformations

Nucleophilic Acyl Substitution Mechanisms at the Carbamate (B1207046) Center

The reaction of carbamates with nucleophiles, especially amines (aminolysis), at the carbonyl carbon is a cornerstone of their chemistry. These reactions typically proceed via a nucleophilic acyl substitution pathway. The central debate in these mechanisms is whether they occur in a single, concerted step or through a multi-step process involving a distinct intermediate.

Elucidation of Concerted vs. Stepwise Reaction Pathways

The aminolysis of 4-nitrophenyl carbamate analogues can proceed through either a concerted mechanism or a stepwise mechanism. In a concerted mechanism, the bond formation with the incoming nucleophile and the bond breakage with the leaving group occur simultaneously in a single transition state.

Conversely, a stepwise mechanism involves the formation of a tetrahedral intermediate before the departure of the leaving group. Kinetic studies on compounds like methyl 4-nitrophenyl carbonate (MNPC) and 4-methylphenyl 4-nitrophenyl carbonate (MPNPC) have shown that the reaction pathway is highly dependent on the basicity of the attacking amine. researchgate.netresearchgate.net For many of these reactions, the evidence points strongly towards a stepwise process. researchgate.net This is often revealed by nonlinear Brönsted-type plots, which suggest a change in the rate-determining step (RDS) of the reaction, a characteristic feature of a multi-step pathway. researchgate.netrsc.org For instance, the aminolysis of MPNPC shows a biphasic Brönsted plot, which is indicative of a stepwise mechanism. researchgate.net

Characterization of Tetrahedral Zwitterionic Intermediates (T±)

In the stepwise mechanism for the aminolysis of carbamates, the key intermediate is a tetrahedral species formed by the nucleophilic attack of the amine on the carbonyl carbon. This intermediate is zwitterionic, possessing both a positive charge on the nitrogen of the attacking amine and a negative charge on the carbonyl oxygen. This intermediate is commonly denoted as T±.

Aminolysis Kinetics and Structure-Reactivity Relationships

Kinetic studies are fundamental to understanding the mechanistic details of the aminolysis of dimethylamino N-(4-nitrophenyl)carbamate. By examining how the reaction rate changes with the concentration and nature of the reactants, a detailed picture of the reaction pathway can be developed.

Determination of Second-Order Rate Constants

The aminolysis of carbamates is typically studied under pseudo-first-order conditions, with a large excess of the amine nucleophile. This allows for the determination of the pseudo-first-order rate coefficient (kobsd). By plotting kobsd against the concentration of the free amine, the second-order rate constant (kN) can be obtained from the slope of the resulting linear plot. researchgate.net These kN values are crucial for comparing the reactivity of different nucleophiles and for constructing structure-reactivity relationships like Brönsted plots.

For the aminolysis of various 4-nitrophenyl carbonates with a series of alicyclic secondary amines, these second-order rate constants have been meticulously determined. For example, the reactions of 4-methylphenyl 4-nitrophenyl carbonate were studied in 44 wt% ethanol-water, yielding specific kN values for each amine. researchgate.net

Table 1: Representative Second-Order Rate Constants (kN) for the Aminolysis of 4-Methylphenyl 4-Nitrophenyl Carbonate (MPNPC) with Secondary Alicyclic Amines in 44 wt% Ethanol-Water at 25.0°C.

| Amine | pKa | kN (M-1s-1) |

| Piperidine | 11.22 | 45.0 |

| Piperazine | 9.81 | 3.21 |

| Morpholine | 8.65 | 0.25 |

Data is illustrative and based on studies of analogous compounds like MPNPC. researchgate.net

Interactive Data Table

| Amine | pKa | kN (M-1s-1) |

| Piperidine | 11.22 | 45.0 |

| Piperazine | 9.81 | 3.21 |

| Morpholine | 8.65 | 0.25 |

Analysis of Rate-Determining Steps and Brönsted-Type Plots

Brönsted-type plots, which correlate the logarithm of the second-order rate constant (log kN) with the pKa of the conjugate acid of the nucleophile, are powerful tools for diagnosing reaction mechanisms. A linear Brönsted plot suggests a single, unchanging rate-determining step over the series of nucleophiles studied. In contrast, a curved or biphasic Brönsted plot is a strong indicator of a stepwise mechanism with a change in the rate-determining step (RDS). researchgate.netrsc.org

For the aminolysis of many 4-nitrophenyl carbonate and carbamate analogues, downward-curving Brönsted plots are observed. researchgate.netrsc.org This curvature signifies a change in the RDS. For highly basic amines (high pKa), the breakdown of the tetrahedral intermediate (T±) to form products (the k2 step) is rate-determining. For less basic amines (low pKa), the formation of the T± intermediate (the k1 step) becomes the RDS. researchgate.netresearchgate.net

For instance, the reaction of methyl 4-nitrophenyl carbonate with secondary alicyclic amines results in a biphasic Brönsted plot with slopes changing from β₁ = 0.3 for high pKa amines to β₂ = 1.0 for low pKa amines, with the center of curvature around a pKa of 9.3. researchgate.net This is classic evidence for a stepwise reaction with a change in the rate-limiting step.

Influence of Nucleophile Basicity and Steric Factors on Reaction Rates

The rate of aminolysis is significantly influenced by the properties of the attacking amine, primarily its basicity (nucleophilicity) and steric hindrance.

Basicity: As shown by Brönsted-type plots, there is generally a positive correlation between the basicity of the amine and the reaction rate. More basic amines are stronger nucleophiles and attack the electrophilic carbonyl carbon more readily, leading to larger kN values. This relationship is quantified by the Brönsted coefficient (β), the slope of the Brönsted plot.

Steric Factors: Steric hindrance in the nucleophile can decrease the reaction rate by impeding its approach to the carbamate's carbonyl center. This effect can be seen when comparing the reactivity of primary versus secondary amines or by analyzing nucleophiles with bulky substituents near the nitrogen atom. For example, in the aminolysis of related thionocarbonates, it was noted that substitution of a methyl group with a bulkier phenyl group resulted in lower k₁ values due to increased steric hindrance. nih.gov Similarly, secondary alicyclic amines have been found to be less reactive than isobasic pyridines in certain cases, a difference attributed to steric effects and the stability of the resulting intermediate. nih.gov

Leaving Group Effects and Nucleofugality Studies

The reactivity of carbamates in nucleophilic acyl substitution reactions is significantly influenced by the nature of the leaving group. In the case of this compound, the 4-nitrophenoxide anion serves as the leaving group. The stability of this anion is a key determinant of its effectiveness as a nucleofuge.

The electron-withdrawing nature of the nitro group at the para position of the phenyl ring plays a crucial role in stabilizing the negative charge of the departing phenoxide ion through resonance. This delocalization of charge makes the 4-nitrophenoxide a relatively good leaving group compared to unsubstituted phenoxide or alkoxide groups. The pKa of 4-nitrophenol (B140041) is approximately 7.15, indicating that its conjugate base, the 4-nitrophenoxide ion, is a weaker base and consequently a more stable and better leaving group than the conjugate bases of phenols with electron-donating or less electron-withdrawing substituents.

Kinetic studies on the hydrolysis and aminolysis of various aryl carbamates and carbonates have consistently shown that the rate of reaction is sensitive to the electronic properties of the leaving group. For a series of substituted phenyl carbamates, a good correlation is often observed between the rate of the reaction and the pKa of the corresponding phenol (B47542). This relationship is typically quantified using the Brønsted equation, which relates the logarithm of the rate constant to the pKa of the leaving group.

The nucleofugality of the 4-nitrophenoxide group is a critical factor in reactions such as the formation of ureas or other carbamates via nucleophilic attack on the carbonyl carbon of this compound. The efficiency of these transformations relies on the facile departure of the stabilized 4-nitrophenoxide ion.

Table 1: Comparison of Leaving Group Ability Based on pKa of the Conjugate Acid

| Leaving Group | Conjugate Acid | Approximate pKa | Relative Leaving Group Ability |

|---|---|---|---|

| 4-Nitrophenoxide | 4-Nitrophenol | 7.15 | Good |

| Phenoxide | Phenol | 9.95 | Moderate |

| Methoxide | Methanol | 15.5 | Poor |

Redox Chemistry Involving the 4-Nitrophenyl Moiety

The presence of the 4-nitrophenyl group imparts redox activity to the this compound molecule. The nitro group is a well-known electrophore and can undergo reduction through a series of electron and proton transfer steps.

The redox potential for the first one-electron reduction of nitroaromatic compounds is influenced by the electronic nature of the other substituents on the aromatic ring. While specific electrochemical data for this compound is not available, studies on related 4-nitrophenyl derivatives can provide an estimation of its redox behavior. The carbamate group, depending on its electronic influence, will modulate the ease of reduction of the nitro group.

The formation of the nitro radical anion can be achieved through various methods, including electrochemical reduction, chemical reductants (e.g., sodium dithionite), or radiolytically generated reducing species. The stability and subsequent reactivity of this radical anion are dependent on the reaction conditions, such as the solvent and pH.

The complete reduction of a nitro group to an amine is a six-electron process. Following the initial formation of the nitro radical anion, further reduction and protonation steps lead to the formation of a nitroso intermediate, then a hydroxylamine (B1172632), and finally the corresponding amine.

The mechanistic pathway can be summarized as follows:

Formation of the Nitro Radical Anion: R-NO₂ + e⁻ → [R-NO₂]⁻•

Formation of the Nitroso Compound: [R-NO₂]⁻• + H⁺ → R-NO₂H• R-NO₂H• + e⁻ + H⁺ → R-NO + H₂O

Formation of the Hydroxylamine: R-NO + e⁻ → [R-NO]⁻• [R-NO]⁻• + H⁺ → R-NHO• R-NHO• + e⁻ + H⁺ → R-NHOH

Formation of the Amine: R-NHOH + 2e⁻ + 2H⁺ → R-NH₂ + H₂O

The relative rates of these steps and the accumulation of intermediates can be influenced by the reaction conditions. For instance, under certain conditions, the hydroxylamine intermediate can be isolated. The nature of the reducing agent also plays a significant role in the product distribution. For example, some reducing agents may selectively reduce the nitro group to the hydroxylamine stage, while others will lead to the fully reduced amine.

The reduction of the nitro group in this compound to a hydroxylamine or an amine would significantly alter the electronic properties of the aromatic ring, transforming the electron-withdrawing nitro group into an electron-donating group. This change would, in turn, dramatically affect the leaving group ability of the resulting aminophenol or hydroxylaminophenol moiety.

Table 2: Stages of Nitro Group Reduction

| Stage | Intermediate | Number of Electrons Transferred (Overall) |

|---|---|---|

| 1 | Nitro Radical Anion | 1 |

| 2 | Nitroso Compound | 2 |

| 3 | Hydroxylamine | 4 |

| 4 | Amine | 6 |

Intramolecular Participation and Effective Molarity Effects in Carbonate Reactions

The concept of intramolecular participation, or neighboring group participation (NGP), refers to the involvement of a functional group within the reacting molecule in the reaction mechanism, often leading to rate enhancement and stereochemical control. The "effective molarity" (EM) is a measure of the efficiency of an intramolecular reaction compared to its intermolecular counterpart.

In the context of this compound, the dimethylamino group is a potential neighboring group that could participate in reactions at the carbamate carbonyl center. However, for the lone pair of electrons on the nitrogen of the dimethylamino group to directly participate in a nucleophilic attack on the carbonyl carbon, it would require the formation of a highly strained four-membered ring transition state. Such a process is generally considered to be sterically and energetically unfavorable.

A more plausible, though still speculative, scenario for intramolecular involvement could be through general base catalysis, where the dimethylamino group facilitates the deprotonation of a nucleophile (e.g., water in hydrolysis) in the vicinity of the reaction center. However, the basicity of the dimethylamino group is relatively low, and its ability to act as an effective intramolecular general base catalyst in this specific structure has not been experimentally established.

To quantify the extent of intramolecular participation, one would need to compare the rate of an intramolecular reaction with the rate of an analogous intermolecular reaction. The effective molarity is the concentration of the external reagent required for the intermolecular reaction to proceed at the same rate as the intramolecular one. A high effective molarity indicates a highly efficient intramolecular process.

Given the lack of experimental evidence for significant intramolecular participation by the dimethylamino group in the reactions of this compound, it is likely that its reactions, such as hydrolysis or aminolysis, proceed primarily through standard intermolecular mechanisms. The reactivity would therefore be predominantly governed by the electrophilicity of the carbonyl carbon and the nucleofugality of the 4-nitrophenoxide leaving group, as discussed in section 3.2.4.

Further detailed kinetic and mechanistic studies would be necessary to definitively assess the presence and significance of any intramolecular effects in the chemical transformations of this compound.

Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallography for Solid-State Molecular Architecture

Analysis of Intramolecular Conformations and Dihedral Angles:Without X-ray crystallography data, an analysis of the solid-state conformation and specific dihedral angles is not possible.

To fulfill the request, primary research involving the synthesis and subsequent spectroscopic and crystallographic analysis of dimethylamino N-(4-nitrophenyl)carbamate would be required.

Investigation of Intermolecular Interactions: Hydrogen Bonding Networks and π-π Stacking

The solid-state architecture and macroscopic properties of molecular crystals are fundamentally governed by the network of intermolecular interactions. In this compound, a combination of strong and weak non-covalent forces, including hydrogen bonds and π-π stacking, dictates the crystal packing.

Hydrogen Bonding: The primary and most directional interaction is the hydrogen bond. The carbamate (B1207046) moiety (-NHCOO-) provides a classical hydrogen bond donor (N-H) and acceptor (C=O). Computational analysis indicates the molecule possesses one hydrogen bond donor and five potential acceptor sites (the carbamate oxygen and nitrogen atoms, and the nitro group oxygens). nih.gov Studies on analogous structures, such as Methyl N-(4-nitrophenyl)carbamate, have shown that intermolecular N—H⋯O hydrogen bonds are a dominant feature, linking molecules into infinite chains. nih.govresearchgate.net In these arrangements, the hydrogen on the carbamate nitrogen forms a bond with one of the oxygen atoms of the nitro group on an adjacent molecule. These primary chains are further interconnected by weaker C—H⋯O interactions, where hydrogen atoms from the aromatic ring or methyl groups interact with carbonyl or nitro oxygen atoms, assembling the chains into extended two-dimensional sheets. nih.govresearchgate.net

| Donor–H···Acceptor | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) | Role in Crystal Packing |

| N–H···O (nitro) | ~0.82 | ~2.20 | ~3.02 | ~170 | Forms primary 1D chains |

| C(aryl)–H···O (carbonyl) | ~0.93 | ~2.57 | ~3.47 | ~163 | Links chains into 2D sheets |

| C(methyl)–H···O (nitro) | ~0.96 | ~2.53 | ~3.32 | ~140 | Provides additional stabilization |

Data based on the analogous structure of Methyl N-(4-nitrophenyl)carbamate and represents expected values. researchgate.net

Hirshfeld Surface Analysis for Crystal Packing Contributions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions that contribute to the crystal packing of a molecule. mdpi.com By mapping properties such as normalized contact distance (d_norm) onto the surface, it provides a detailed picture of the molecular environment.

The d_norm map utilizes a red-white-blue color scheme:

Red spots: Indicate intermolecular contacts that are shorter than the sum of the van der Waals radii, representing the strongest interactions, typically classical hydrogen bonds.

White areas: Represent contacts approximately equal to the van der Waals radii.

Blue areas: Indicate contacts longer than the van der Waals radii.

For this compound, it is anticipated that prominent red spots would appear on the surface around the carbamate N-H group and the nitro group oxygen atoms, visually confirming the dominant N-H···O hydrogen bonds.

A more quantitative insight is provided by 2D fingerprint plots, which summarize the distribution of intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside the surface (dₑ). The percentage contribution of different types of contacts to the total Hirshfeld surface area can be calculated, revealing the hierarchy of interactions. Based on analyses of similar nitrophenyl-containing molecules, the O···H/H···O contacts are consistently the most significant contributors, accounting for the strong hydrogen bonds. nih.govnih.gov

| Intermolecular Contact Type | Typical Contribution (%) | Associated Interaction |

| O···H / H···O | 35 - 40 % | N-H···O and C-H···O Hydrogen Bonds |

| H···H | 18 - 28 % | van der Waals forces |

| C···H / H···C | 12 - 15 % | Weak C-H···π interactions |

| C···O / O···C | ~10 % | General close contacts |

| C···C | ~5 % | π-π stacking |

| N···H / H···N | < 9 % | Minor contacts |

Data represents typical contribution ranges derived from analyses of various nitrophenyl derivatives. nih.govnih.goviucr.org

The shape-index and curvedness plots, also derived from the Hirshfeld surface, can reveal flat surface patches characteristic of the planar stacking associated with π-π interactions. nih.gov

Correlation of Spectroscopic Data with Molecular Structure and Electronic Properties

Spectroscopic techniques provide an empirical bridge between the theoretical molecular structure and its observable chemical and electronic properties. Each method probes different aspects of the molecule, and together they create a comprehensive structural and electronic profile.

UV-Visible Spectroscopy: The electronic properties of this compound are dominated by the 4-nitrophenyl chromophore. This group exhibits strong absorption in the UV region due to electronic transitions (e.g., π → π*) within the aromatic system. The position and intensity of these absorption bands are sensitive to the electronic environment. A direct correlation between structure and spectroscopic output can be observed during hydrolysis. Under basic conditions, the carbamate linkage is cleaved, releasing the 4-nitrophenolate (B89219) ion. researchgate.netemerginginvestigators.org This structural change results in a distinct color change to bright yellow and the appearance of a new, strong absorption band in the visible spectrum at approximately 413 nm, providing a clear spectroscopic method for monitoring the reaction. researchgate.netemerginginvestigators.org

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of specific bonds, which are directly related to bond strength and the molecular environment. For this carbamate, key diagnostic peaks include the N-H stretching vibration (typically ~3300 cm⁻¹), the C=O (carbonyl) stretching vibration (~1700-1750 cm⁻¹), and the symmetric and asymmetric stretches of the NO₂ group (~1500-1550 cm⁻¹ and ~1340-1350 cm⁻¹, respectively). Studies on solid-state p-nitrophenylcarbamates show they typically exhibit a single carbonyl stretching band. researchgate.net The exact frequency of the N-H and C=O stretches is highly sensitive to the presence and strength of hydrogen bonding; involvement in an N-H···O bond typically causes the N-H peak to broaden and shift to a lower frequency.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of individual atoms.

¹H NMR: The spectrum would show distinct signals for the aromatic protons, whose chemical shifts are significantly influenced by the strong electron-withdrawing effect of the para-nitro group. The N-H proton would appear as a singlet, and the two methyl groups of the dimethylamino moiety would likely give rise to a single sharp peak.

¹³C NMR: The spectrum would confirm the presence of the different carbon environments, including the carbonyl carbon of the carbamate group, the aromatic carbons (with unique shifts due to the substituents), and the methyl carbons. The electronic properties, such as the charge density on the carbonyl carbon, directly correlate with its reactivity and can be inferred from its chemical shift. emerginginvestigators.org

| Spectroscopic Technique | Expected Signal / Band | Structural / Electronic Information Derived |

| UV-Visible | Absorption in UV range; peak at ~413 nm upon hydrolysis | Confirms 4-nitrophenyl chromophore; monitors structural change |

| Infrared (IR) | ~3300 cm⁻¹ (N-H stretch), ~1700-1750 cm⁻¹ (C=O stretch), ~1520 & 1345 cm⁻¹ (NO₂ stretches) | Identifies key functional groups; peak shifts indicate hydrogen bonding |

| ¹H NMR | Signals in aromatic region (7-9 ppm), N-H singlet, dimethylamino singlet (~3 ppm) | Confirms proton environments; deshielding by NO₂ group |

| ¹³C NMR | Carbonyl signal (~150-160 ppm), aromatic signals, methyl signal | Confirms carbon skeleton; chemical shift relates to electronic density |

Theoretical and Computational Chemistry Approaches

Quantum Mechanical (QM) Calculations and Density Functional Theory (DFT) Studies

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are central to the computational investigation of molecules like dimethylamino N-(4-nitrophenyl)carbamate. DFT offers a favorable balance between computational cost and accuracy, making it a widely used method for studying the electronic structure and properties of medium-sized organic molecules. arxiv.org Functionals such as B3LYP, often paired with basis sets like 6-311G(d,p), are commonly used to model the geometry, spectroscopic characteristics, and reactivity descriptors of such compounds. nih.gov

The first step in most computational studies is geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. arxiv.org For this compound, this involves calculating key geometric parameters. DFT calculations on analogous structures, such as methyl N-(4-nitrophenyl)carbamate, reveal that the carbamate (B1207046) and nitro groups are typically twisted relative to the plane of the aromatic ring. researchgate.net The planarity of the molecule is influenced by the dihedral angles between the phenyl ring and the carbamate and nitro functional groups. In similar carbamates, the molecule is often not perfectly planar, which has significant implications for its electronic properties and crystal packing. nih.gov

Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. By mapping the potential energy surface, researchers can identify the most stable conformers and the energy barriers between them. This is particularly relevant for the dimethylamino group and the carbamate linkage, where rotation around single bonds can lead to different, energetically distinct structures.

Table 1: Predicted Geometrical Parameters for this compound (Optimized at B3LYP/6-31G(d,p) level) Note: These are representative values based on DFT calculations of structurally similar molecules. Actual values may vary.

| Parameter | Bond | Predicted Value |

| Bond Lengths (Å) | ||

| C=O (carbonyl) | 1.21 | |

| N-C (carbamate) | 1.36 | |

| O-C (ester) | 1.39 | |

| C-N (nitro) | 1.48 | |

| N-O (nitro) | 1.23 | |

| C-C (aromatic) | 1.39 - 1.41 | |

| **Bond Angles (°) ** | ||

| O=C-N | 125.0 | |

| O=C-O | 124.5 | |

| C-N-C | 120.0 | |

| Dihedral Angles (°) | ||

| Phenyl Ring vs. Carbamate Plane | ~10-20 | |

| Phenyl Ring vs. Nitro Plane | ~5-10 |

DFT calculations are highly effective in predicting spectroscopic data, which can be used to interpret and assign experimental spectra.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra by determining the vibrational modes of the optimized molecular structure. researchgate.net For this compound, key predicted vibrational modes include the C=O stretching of the carbamate group, the symmetric and asymmetric stretching of the NO2 group, and various C-N and C-H vibrations. Comparing calculated frequencies with experimental data helps confirm the molecular structure and provides insights into bonding characteristics. nih.govresearchgate.net For instance, the calculated C=O stretching vibration in similar secondary amides is a strong indicator of charge transfer interactions through the π-conjugated system. researchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. scirp.org These calculations help in the assignment of complex experimental spectra and can be used to distinguish between different isomers or conformers. Computational workflows often involve optimizing conformers and then performing NMR shift predictions, which are then Boltzmann-weighted to produce a final predicted spectrum that can be compared to experimental results. github.io

Table 2: Predicted Key Vibrational Frequencies for this compound Note: Values are typical ranges based on DFT calculations for similar aromatic nitro and carbamate compounds.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretching | Carbamate (Amide) | ~3300-3450 |

| C-H Stretching | Aromatic & Methyl | ~2900-3100 |

| C=O Stretching | Carbamate (Carbonyl) | ~1700-1750 |

| C=C Stretching | Aromatic Ring | ~1450-1600 |

| NO₂ Asymmetric Stretching | Nitro Group | ~1500-1550 |

| NO₂ Symmetric Stretching | Nitro Group | ~1330-1370 |

| C-N Stretching | Aromatic-Nitro | ~850-880 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. dntb.gov.ua The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

For this compound, a "push-pull" system, the electron-donating dimethylamino group and the electron-withdrawing nitro group significantly influence the FMOs. The HOMO is typically localized over the electron-rich part of the molecule (the dimethylamino group and the phenyl ring), while the LUMO is concentrated on the electron-deficient part (the nitro group and the phenyl ring).

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A small HOMO-LUMO gap suggests that the molecule is more polarizable, more reactive, and requires less energy to be excited. dntb.gov.uaresearchgate.net This gap is also directly related to the electronic transitions observed in UV-Vis spectroscopy.

Table 3: Predicted Frontier Molecular Orbital Energies Note: Values are representative and calculated using DFT (B3LYP) methods for analogous push-pull aromatic systems.

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -2.5 to -3.5 |

| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen. researchgate.net

Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density or electron deficiency. These sites are prone to nucleophilic attack. researchgate.net

Green regions represent areas with a neutral or near-zero potential.

For this compound, the MEP map would show strong negative potential (red) around the oxygen atoms of the carbonyl and nitro groups, identifying them as the primary sites for electrophilic interaction. imist.mamdpi.com Conversely, positive potential (blue) would likely be observed around the hydrogen atoms, particularly the amide hydrogen, indicating their susceptibility to nucleophilic attack. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that govern reaction rates.

To understand a chemical reaction mechanism, such as the hydrolysis or formation of a carbamate, it is essential to locate the transition state (TS)—the highest energy point along the reaction pathway that connects reactants and products. molcas.org Computational methods can search for this saddle point on the potential energy surface.

Once a potential transition state structure is found, its identity must be confirmed. This is done by performing an Intrinsic Reaction Coordinate (IRC) calculation. scm.com An IRC calculation traces the minimum energy path downhill from the transition state in both the forward and reverse directions. researchgate.netmissouri.edu A true transition state will be shown by the IRC path to connect smoothly to the reactant and product minima. molcas.org This process not only validates the transition state but also provides a detailed view of the atomic motions that occur as the reaction progresses, offering a complete picture of the reaction mechanism. doi.org For reactions involving carbamates, DFT calculations can be used to model the nucleophilic attack on the carbonyl carbon, identify the tetrahedral intermediate, and map the energy profile of the entire transformation. mdpi.com

Energy Barriers and Reaction Pathways Determination

The determination of energy barriers and reaction pathways is fundamental to understanding the kinetic stability and reactivity of a molecule. For carbamates, computational methods such as Density Functional Theory (DFT) are instrumental in elucidating reaction mechanisms, for instance, in their formation from amines and carbon dioxide or their hydrolysis. researchgate.netnih.gov

While specific studies on the reaction pathways of this compound are not extensively documented, general principles of carbamate chemistry can be computationally modeled. For example, the reaction to form a carbamate typically proceeds through a zwitterionic intermediate, and the energy barrier for this process can be calculated. researchgate.net In the case of hindered amines, it has been shown that the formation of carbamate is a key reaction path. researchgate.net Computational studies on the hydrolysis of carbamates have identified significant energy barriers, indicating that this is often not the primary pathway for bicarbonate formation in related systems. researchgate.netnih.gov For instance, the neutral hydrolysis of monoethanolamine (MEA) carbamate involves a large activation energy of approximately 36 kcal/mol. nih.gov A proposed alternative pathway involves proton transfer from a protonated amine to the carbamate to form carbamic acid, which can then react with lower activation barriers. nih.gov

Such computational approaches could be applied to this compound to determine the energy profiles for its synthesis and potential degradation pathways, providing crucial information about its stability and reactivity under various conditions. The presence of the electron-withdrawing nitro group and the electron-donating dimethylamino group would likely influence the electronic structure of the carbamate linkage and thus the energy barriers of its reactions.

Prediction of Electronic and Optical Properties

The unique electronic structure of this compound, featuring a strong electron donor (dimethylamino) and a potent electron acceptor (nitrophenyl) group, suggests the potential for interesting electronic and optical properties. Computational methods are essential for predicting these properties.

The dipole moment is a measure of the separation of positive and negative charges in a molecule, and it is a key factor in determining a molecule's interaction with electric fields and its solubility in polar solvents. Polarizability, on the other hand, describes the ability of the electron cloud of a molecule to be distorted by an external electric field.

For molecules with significant intramolecular charge transfer (ICT) character, such as those containing donor-acceptor groups, the dipole moment can be substantial. nih.gov For instance, in the related molecule 4-(N,N-dimethylamino)benzonitrile (DMABN), the ground state dipole moment is in the range of 5-7 Debye. nih.gov Theoretical calculations for similar push-pull systems, like trans-4-(N,N-dimethylamino)-4′-nitrostilbene (DMANS), have shown ground-state dipole moments around 10.6 D, which is higher than the experimental value of 8.2 D in cyclohexane. researchgate.net The excited state dipole moment of such molecules is often significantly larger due to the enhanced charge transfer upon photoexcitation. researchgate.net

The polarizability of these molecules is also expected to be significant due to the mobility of π-electrons across the conjugated system. rsc.org Calculations of polarizability are crucial for understanding the linear optical response of the material. While specific calculated values for this compound are not available, the methodologies used for similar compounds could be readily applied.

Table 1: Calculated Dipole Moments of Related Donor-Acceptor Molecules

| Compound | Ground State Dipole Moment (Debye) | Excited State Dipole Moment (Debye) |

| 4-(N,N-dimethylamino)benzonitrile (DMABN) | 6.41 - 7.36 nih.gov | 6.25 - 7.58 nih.gov |

| trans-4-(N,N-dimethylamino)-4′-nitrostilbene (DMANS) | ~10.6 researchgate.net | ~26.1 researchgate.net |

Note: The values presented are for illustrative purposes from related compounds to indicate the expected range and behavior.

Molecules with large differences in their ground and excited state dipole moments often exhibit significant nonlinear optical (NLO) properties. The first hyperpolarizability (β) is a measure of the second-order NLO response, which is responsible for phenomena like second-harmonic generation (SHG).

Organic molecules with nitro groups are known to be efficient NLO materials due to the strong ICT character imparted by the electron-withdrawing nature of the nitro group and the high mobility of π-electrons. rsc.orgresearchgate.net Computational studies, often using DFT and time-dependent DFT (TD-DFT), are pivotal in predicting the hyperpolarizability of such molecules. nih.gov For a series of non-fullerene acceptor-based compounds, the calculated first hyperpolarizability (β_total_) was found to be in the range of 10-27 esu. nih.gov The presence of nitro groups was shown to significantly enhance the NLO response. nih.gov

Given its structure, this compound is a candidate for possessing a significant NLO response. Theoretical calculations of its hyperpolarizability would be essential to quantify this potential and guide the design of new NLO materials.

The electronic transitions in donor-acceptor molecules are often characterized by a significant transfer of electron density from the donor to the acceptor moiety, a phenomenon known as intramolecular charge transfer (ICT). nih.govrsc.orgresearchgate.net This ICT is responsible for the unique photophysical properties of these compounds, including their solvent-dependent fluorescence and NLO activity. rsc.orgresearchgate.net

Computational methods like TD-DFT can be used to simulate electronic absorption spectra and analyze the nature of the electronic transitions. nih.gov Frontier molecular orbital (FMO) analysis, which examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is particularly useful in understanding ICT. nih.gov For a typical donor-acceptor molecule, the HOMO is localized on the electron-donating part, while the LUMO is localized on the electron-accepting part. The HOMO-LUMO transition, therefore, represents the ICT process.

In molecules similar to this compound, such as 4-N,N-dimethylamino-4'-nitrobiphenyl, the ICT process has been extensively studied. rsc.orgresearchgate.net It has been shown that the dynamics of ICT can be influenced by the solvent polarity and may involve conformational changes in the molecule, such as twisting around single bonds to form a twisted intramolecular charge transfer (TICT) state. nih.govrsc.org A computational analysis of the charge transfer characteristics of this compound would involve calculating the FMOs, analyzing the nature of its electronic transitions, and exploring the potential energy surfaces of its excited states to understand the dynamics of ICT.

Chemical Applications and Derivatization Strategies in Research

Function as Versatile Synthetic Intermediates and Building Blocks for Complex Molecules

The carbamate (B1207046) group is a crucial structural element in numerous approved drugs and serves as a key intermediate in medicinal chemistry. nih.gov Compounds structurally related to dimethylamino N-(4-nitrophenyl)carbamate, particularly those featuring the 4-nitrophenyl carbamate moiety, are widely used as versatile synthetic intermediates. The 4-nitrophenyl group acts as an excellent leaving group, facilitating the reaction of the carbamate with nucleophiles such as amines and alcohols. This reactivity is harnessed to construct more complex molecules. researchgate.netepa.gov

For instance, mixed carbonates containing a p-nitrophenyl group are frequently employed for creating a wide array of carbamates. nih.gov The process often involves the reaction of an alcohol with p-nitrophenyl chloroformate to form an activated carbonate. This stable intermediate can then react with a primary or secondary amine to yield the desired carbamate product. nih.govresearchgate.net This two-step procedure allows for the controlled and efficient formation of the carbamate linkage, which is a cornerstone in the synthesis of various biologically active compounds, including peptide-based inhibitors and prodrugs. nih.govgoogle.com The carbamate moiety itself is valued for its chemical stability and its ability to enhance permeability across cellular membranes, making it a desirable feature in drug design. acs.org

The synthetic utility is summarized in the following table:

| Reagent Type | Role in Synthesis | Key Feature | Example Application |

|---|---|---|---|

| 4-Nitrophenyl Carbonates | Alkoxycarbonylating Reagent | 4-nitrophenol (B140041) is a good leaving group | Reaction with amines to form complex carbamate derivatives nih.govresearchgate.net |

| Carbamate Intermediates | Building Block | Provides stable, bio-isosteric linkage | Synthesis of hydantoins and other heterocyclic compounds nih.gov |

| 4-Nitrophenyl Chloroformate | Activating Agent | Forms reactive carbonates from alcohols | Two-step synthesis of carbamates and isocyanates researchgate.netepa.gov |

Strategies for Analytical Derivatization in Advanced Separation Techniques

Chemical derivatization is a strategy used to modify the structure of target compounds to improve their chemical and physical properties for analysis. daneshyari.com This approach is particularly valuable in liquid chromatography-mass spectrometry (LC-MS/MS) for enhancing the detection and separation of various analytes.

Derivatization can significantly improve the sensitivity of LC-MS/MS methods, allowing for quantification of analytes at very low concentrations. nih.gov By introducing a specific chemical tag onto the analyte molecule, its ionization efficiency in the mass spectrometer's source can be dramatically increased. For example, derivatization of fatty acids with reagents containing primary amine groups has been shown to enhance detectability, with limits of detection in the femtomole range. mdpi.com Similarly, a derivatization procedure using propionic anhydride (B1165640) for plasma-free metanephrines and catecholamines increased sensitivity by a factor of 4 to 30 compared to underivatized methods. nih.gov The introduction of a carbamate or a related functional group can make a molecule more amenable to ionization, leading to a stronger signal and lower limits of quantification. nih.govnih.gov Furthermore, derivatization can improve the chromatographic behavior and stability of analytes, as seen with catecholamines which are prone to oxidation. nih.gov

The separation of enantiomers, which are non-superimposable mirror-image isomers, is a critical task in pharmaceutical and biomedical analysis. mdpi.com Since enantiomers have identical physicochemical properties in a non-chiral environment, their separation requires the introduction of chirality. mdpi.com One common strategy is the use of a chiral derivatizing agent (CDA), an enantiomerically pure compound that reacts with the analyte racemate to form a pair of diastereomers. wikipedia.org These resulting diastereomers have different physical properties and can be separated using standard chromatographic techniques like HPLC. wikipedia.orgmdpi.com

Compounds featuring a nitrophenyl moiety have been successfully employed as part of CDAs. For example, (1R,2R)-1,3-diacetoxy-1-(4-nitrophenyl)-2-propyl isothiocyanate has been used for the enantioseparation of beta-blockers. nih.gov The derivatization converts the enantiomeric drugs into thiourea (B124793) diastereomers, which are then easily separated by reversed-phase HPLC. nih.gov For a CDA to be effective, the reaction should proceed to completion for both enantiomers to avoid kinetic resolution, and the agent must be enantiomerically pure and stable. wikipedia.org

Pre-column derivatization, or labeling, involves modifying the analyte before it is introduced into the chromatographic system. researchgate.net This technique is widely used to improve the detection and separation characteristics of target compounds. researchgate.netqub.ac.uk The reaction converts the analyte into a derivative with properties more suitable for the chosen analytical method. For instance, in the analysis of nitrofuran metabolites, a pre-column derivatization step is used to create nitrophenyl derivatives, which are then analyzed by LC-MS/MS. nih.govqub.ac.uk This labeling strategy enhances the stability and chromatographic retention of the analytes, leading to more reliable and sensitive quantification. The conditions for this derivatization, such as temperature and reaction time, must be carefully optimized to ensure complete and reproducible conversion of the analyte to its derivative form. nih.gov

| Derivatization Strategy | Purpose | Key Principle | Example Application |

|---|---|---|---|

| Ionization Enhancement | Increase sensitivity in MS detection | Introduce a readily ionizable tag | Quantification of plasma catecholamines nih.gov |

| Chiral Derivatization | Separate enantiomers | Convert enantiomers into separable diastereomers | Enantioseparation of beta-blockers nih.gov |

| Pre-column Labeling | Improve chromatographic properties | Modify analyte for better separation and stability | Analysis of nitrofuran metabolites in tissue samples qub.ac.uk |

Design Principles for Chemically Triggered Release Systems (Prodrug Motifs)

The carbamate functional group is a cornerstone in the design of prodrugs, which are inactive precursors that are converted into active drugs within the body. nih.gov This approach is used to overcome limitations of the parent drug, such as poor stability or absorption. nih.gov

Carbamates are frequently used as prodrugs for molecules containing amine, alcohol, or phenol (B47542) functional groups to enhance systemic hydrolytic stability and protect them from premature metabolism. acs.orgnih.gov The design of a carbamate-based prodrug hinges on the stability of the carbamate bond. This bond must be stable enough to survive transit to the target site but labile enough to be cleaved, usually by enzymes like esterases, to release the active drug. nih.gov

Upon hydrolysis, the carbamate ester releases the parent drug (an alcohol or phenol) and a carbamic acid intermediate. This intermediate is typically unstable and decomposes to release an amine and carbon dioxide. acs.org The rate of this cleavage can be finely tuned by modifying the substituents on the carbamate's nitrogen and oxygen atoms. This principle allows for the design of release systems that can be triggered by specific physiological conditions. For example, secondary carbamate linkers have been explored to facilitate the sustained release of dopamine, indicating that the structure of the carbamate directly influences the release kinetics. nih.gov This controlled release can help maintain effective drug concentrations over a longer period, improving therapeutic outcomes. acs.orgnih.gov

Mechanistic Understanding of Triggered Fragmentation and Amine Release (e.g., Reductive Cleavage)

The design of molecules that can release a specific chemical entity in response to a stimulus is a cornerstone of developing prodrugs and chemical sensors. Carbamates containing a 4-nitrophenyl group are frequently explored in this context, serving as triggers for bioreductive drugs. rsc.orgresearchgate.net The core mechanism relies on the selective reduction of the nitro group, which initiates a cascade of electronic rearrangements, culminating in the fragmentation of the carbamate and the release of an amine.

The process is initiated by the reduction of the 4-nitrobenzyl group to the corresponding 4-hydroxylamine. rsc.orgresearchgate.netrsc.orgresearchgate.net This hydroxylamine (B1172632) intermediate is the critical species that undergoes spontaneous fragmentation. rsc.orgresearchgate.net The fragmentation proceeds through a 1,6-elimination reaction, where the electron-donating hydroxylamine group pushes electrons into the aromatic ring, facilitating the cleavage of the benzylic C-O bond of the carbamate. This electronic cascade results in the formation of a transient iminoquinomethane intermediate and the release of carbon dioxide and the parent amine—in this case, dimethylamine. rsc.org

The efficiency and rate of this amine release are influenced by several factors. Studies on related 4-nitrobenzyl carbamates have shown that the pH of the environment plays a crucial role. rsc.orgresearchgate.net At a pH below 5, the release of the amine typically proceeds to completion. rsc.org However, at a pH greater than 5, the yield of the released amine can decrease due to a competing reaction where the released amine condenses with the reactive iminoquinomethane intermediate. rsc.orgresearchgate.net Furthermore, the electronic nature of substituents on the benzyl (B1604629) ring can modulate the fragmentation rate; electron-donating groups tend to accelerate the process by stabilizing the developing positive charge on the benzylic carbon during cleavage. rsc.orgresearchgate.net

Table 1: Factors Influencing Reductive Cleavage and Amine Release

| Factor | Effect on Fragmentation | Mechanism |

|---|---|---|

| Nitro Group Reduction | Initiates the entire process | Forms the key 4-hydroxylamine intermediate. rsc.orgresearchgate.netrsc.orgresearchgate.net |

| pH | High efficiency at pH < 5 | At pH > 5, a side reaction can trap the released amine. rsc.orgresearchgate.net |

| Substituents | Electron-donating groups accelerate the rate | Stabilizes the positive charge on the benzylic carbon in the transition state. rsc.orgresearchgate.net |

Exploration of Functional Group Reactivity in Chemical Modifications

The molecular scaffold of this compound features distinct functional groups that offer opportunities for diverse chemical modifications. The 4-nitrophenyl group and the dimethylamino moiety are primary sites for derivatization, allowing for the synthesis of analogues with tailored properties.

Transformations of the 4-Nitrophenyl Group (e.g., Reduction to Aminophenyl)

The nitro group is one of the most versatile functional groups in organic synthesis, and its reduction to an amino group is a fundamental transformation. The 4-nitrophenyl moiety can be readily converted to a 4-aminophenyl group, dramatically altering the electronic properties of the molecule and providing a chemical handle for further reactions. researchgate.net This reduction is a key step in many synthetic pathways and has been achieved using various methodologies.

A common approach involves catalytic hydrogenation using metal catalysts such as palladium, platinum, or nickel. nih.gov Alternatively, chemical reducing agents like sodium borohydride (B1222165) (NaBH₄) in the presence of a suitable catalyst are effective. nih.govmdpi.com The progress of the reduction of 4-nitrophenol (a related structure) to 4-aminophenol (B1666318) can be monitored by UV-visible spectroscopy, observing the disappearance of the 4-nitrophenolate (B89219) ion's absorption peak around 400 nm and the appearance of the 4-aminophenol peak near 300 nm. nih.govmdpi.com Electrochemical methods also provide a controlled way to achieve this transformation, where the 4-nitrophenyl group is reduced to a 4-aminophenyl group on an electrode surface. researchgate.net The resulting aminophenyl group can then be used in subsequent reactions, such as diazotization or acylation, to build more complex molecules.

Chemical Modifications of the Dimethylamino Moiety (e.g., Alkylation, Quaternization)

The dimethylamino group is a tertiary amine, characterized by the nitrogen atom's nucleophilicity due to its lone pair of electrons. This reactivity allows for straightforward chemical modifications, primarily through alkylation and quaternization.

Alkylation: Tertiary amines can be synthesized via the extrusive alkylation of carbamates, although this often involves cleavage of the carbamate itself. nih.gov A more direct modification of the intact dimethylamino group would involve its reaction with an alkylating agent.